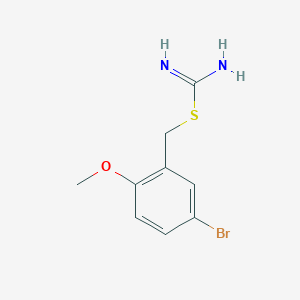
1-(2-quinolinylthio)acetone perchlorate
Descripción general
Descripción
1-(2-quinolinylthio)acetone perchlorate, also known as QTA, is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. QTA is a yellow crystalline powder that is soluble in water and other organic solvents. It is a member of the thioacetone family and has a molecular weight of 319.74 g/mol. In
Mecanismo De Acción
The mechanism of action of 1-(2-quinolinylthio)acetone perchlorate is not fully understood, but it has been suggested that it may act as a metal ion chelator, leading to the production of reactive oxygen species and subsequent apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity involved in DNA synthesis and repair, and the detection of metal ions through fluorescence. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for future research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-quinolinylthio)acetone perchlorate has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential applications in various scientific research fields. However, this compound also has limitations, including its limited solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for 1-(2-quinolinylthio)acetone perchlorate research, including the investigation of its potential as an anticancer agent, the optimization of its synthesis method to increase yield and purity, and the development of novel applications for this compound in various scientific research fields. Additionally, the use of this compound in combination with other chemical compounds may enhance its therapeutic potential and lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained attention in recent years due to its potential applications in scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been investigated for its potential as an anticancer agent and as a fluorescent probe for the detection of metal ions. This compound has several advantages for lab experiments, including its low toxicity and potential applications in various scientific research fields. However, its limited solubility and specialized equipment requirements are limitations that must be considered. Future research on this compound should focus on its potential as an anticancer agent, the optimization of its synthesis method, and the development of novel applications in various scientific research fields.
Aplicaciones Científicas De Investigación
1-(2-quinolinylthio)acetone perchlorate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a reagent for the synthesis of other chemical compounds. This compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClHO4/c1-9(14)8-15-12-7-6-10-4-2-3-5-11(10)13-12;2-1(3,4)5/h2-7H,8H2,1H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMOHXMNNXXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=[NH+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(benzyloxy)-3-ethoxybenzyl]-4-(4-morpholinyl)aniline](/img/structure/B3931359.png)

![2-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3931368.png)


![4,7,7-trimethyl-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3931380.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931388.png)


![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B3931410.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine](/img/structure/B3931418.png)
![2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3931429.png)
